REACTION_SMILES
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[Br:1][c:2]1[cH:3][n:4]2[c:5]([s:6]1)[n:7][c:8](-[c:10]1[cH:11][cH:12][c:13]([F:16])[cH:14][cH:15]1)[cH:9]2.[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35].[Li:17][CH2:18][CH2:19][CH2:20][CH3:21].[O:22]=[C:23]=[O:24]>>[c:2]1([C:23](=[O:22])[OH:24])[cH:3][n:4]2[c:5]([s:6]1)[n:7][c:8](-[c:10]1[cH:11][cH:12][c:13]([F:16])[cH:14][cH:15]1)[cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(-c2cn3cc(Br)sc3n2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=O
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Name
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Type
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product
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Smiles
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O=C(O)c1cn2cc(-c3ccc(F)cc3)nc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |